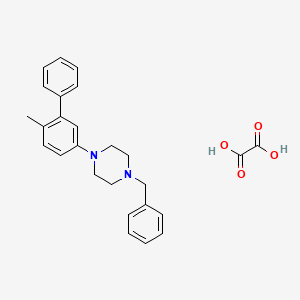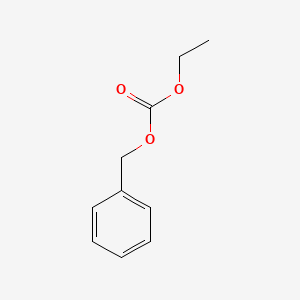![molecular formula C17H18Cl2N2S B14715329 N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea CAS No. 18085-25-1](/img/structure/B14715329.png)
N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in synthetic chemistry, agriculture, health, and metallurgy
Méthodes De Préparation
The synthesis of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of 4-chlorophenylethylamine with thiourea. The reaction is carried out in a solvent such as dimethylformamide under mild conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Des Réactions Chimiques
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound has shown potential as an antibacterial and antioxidant agent, making it useful in biological studies.
Medicine: Thiourea derivatives, including this compound, are being explored for their anticancer properties.
Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed antibacterial and antioxidant effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea can be compared with other thiourea derivatives such as:
N,N’-Bis(4-chlorophenyl)thiourea: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N’-Bis(2-chlorophenyl)thiourea: Another derivative with different positional isomers, affecting its chemical properties and uses.
The uniqueness of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
18085-25-1 |
|---|---|
Formule moléculaire |
C17H18Cl2N2S |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
1,3-bis[2-(4-chlorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H18Cl2N2S/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12H2,(H2,20,21,22) |
Clé InChI |
FNIRGVUUJIDELL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=S)NCCC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


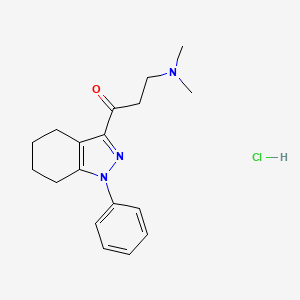
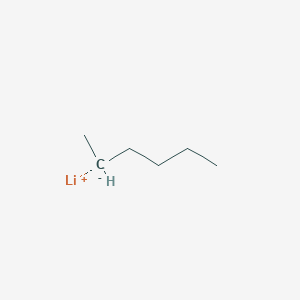
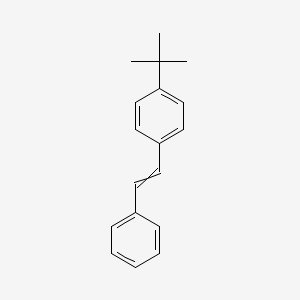
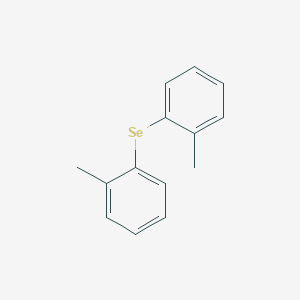


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

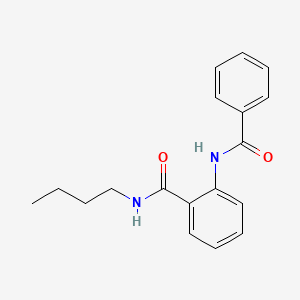
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
